

Nickel Telluride for Oxygen Evolution Reaction (OER) Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel telluride*

Cat. No.: *B1630438*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **nickel telluride**-based materials as electrocatalysts for the Oxygen Evolution Reaction (OER). **Nickel tellurides** are emerging as a class of cost-effective and highly efficient non-precious metal catalysts for water splitting, a critical process for renewable energy technologies.^{[1][2][3]} This guide summarizes key performance data, details synthesis and characterization methods, and provides standardized protocols for evaluating catalytic activity.

Application Notes

Nickel-based materials, including oxides, hydroxides, sulfides, selenides, and tellurides, are extensively explored as promising electrocatalysts for water splitting.^{[1][4]} Among these, **nickel tellurides** have demonstrated exceptional OER activity, which is often attributed to their high charge transport, electrochemical tunability, and enhanced lattice covalency.^[1] The hypothesis that increasing the covalency around the transition metal center enhances catalytic activity has been validated in the chalcogenide series, with **nickel telluride** (Ni₃Te₂) showing a very low overpotential.^{[2][3]}

The OER performance of **nickel telluride** can be further enhanced through strategies such as doping with other transition metals like iron or cobalt, and by fabricating nanostructured materials to increase the electrochemically active surface area.^{[5][6]} For instance, Fe-doped

NiTe₂ nanoflakes and cobalt-nickel bimetallic tellurides have shown improved activity and stability.[5][6] Furthermore, some **nickel telluride** materials exhibit bifunctional activity, catalyzing both the OER and the Hydrogen Evolution Reaction (HER), making them suitable for overall water splitting.[2][3] Recent studies have also explored the use of **nickel telluride** in photo-coupled electrochemical systems, where solar illumination can significantly boost OER performance.[1][4]

The operational stability of **nickel telluride** catalysts in alkaline media is a critical factor. Surface-sensitive analytical techniques have confirmed that the telluride surface can remain stable without significant corrosion or degradation during extended OER operation.[2][3][7] The catalytic mechanism is believed to involve the oxidation of Ni²⁺ to Ni³⁺, which acts as the active site for OER.[7]

Data Presentation

The following table summarizes the OER performance of various **nickel telluride**-based electrocatalysts reported in the literature. This allows for a direct comparison of their catalytic efficiencies under alkaline conditions.

Catalyst Material	Substrate	Overpotenti al @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni ₃ Te ₂	Glassy Carbon	180	-	1 M KOH	[2][3]
NiTe	Carbon Cloth	261	65.4	1 M KOH	[1][4]
NiTe (under solar illumination)	Carbon Cloth	165	-	1 M KOH	[1][4]
Co@0.2gNiC oTe ₂ -240	-	280	34	-	[5]
Nickel Tellurate (NTO-600)	-	353	-	Alkaline	[8]
Nanostructured NiTe ₂	Ti mesh	315	-	-	[6]
Porous NiTe	-	679	-	-	[6]

Experimental Protocols

Detailed methodologies for the synthesis of **nickel telluride** catalysts and their electrochemical evaluation are provided below. These protocols are based on established methods in the literature and offer a standardized approach for researchers.

Protocol 1: Hydrothermal Synthesis of Nickel Telluride (NiTe) Nanostructures

This protocol describes the synthesis of NiTe elongated nanostructures on a carbon cloth substrate.[1]

Materials:

- Tellurium dioxide (TeO₂)
- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
- Deionized (DI) water
- Carbon cloth

Procedure:

- Prepare a 0.1 M solution of TeO₂ and a 0.1 M solution of NiSO₄·6H₂O in 8 mL of DI water.
- Stir the mixed solution for 30 minutes.
- Place a piece of carbon cloth into a Teflon-lined stainless-steel autoclave.
- Pour the prepared solution into the autoclave.
- Seal the autoclave and heat it at 145°C for 1 hour.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Remove the NiTe-coated carbon cloth, rinse it with DI water and ethanol, and dry it in a vacuum oven.

Protocol 2: Electrochemical Deposition of Nickel Telluride (Ni₃Te₂)

This protocol outlines the electrodeposition of Ni₃Te₂ onto a glassy carbon electrode.[\[2\]](#)[\[3\]](#)

Materials:

- Nickel(II) chloride (NiCl₂)
- Tellurium dioxide (TeO₂)
- Hydrochloric acid (HCl)
- Deionized (DI) water

- Glassy carbon electrode (working electrode)
- Platinum wire (counter electrode)
- Ag/AgCl (reference electrode)

Procedure:

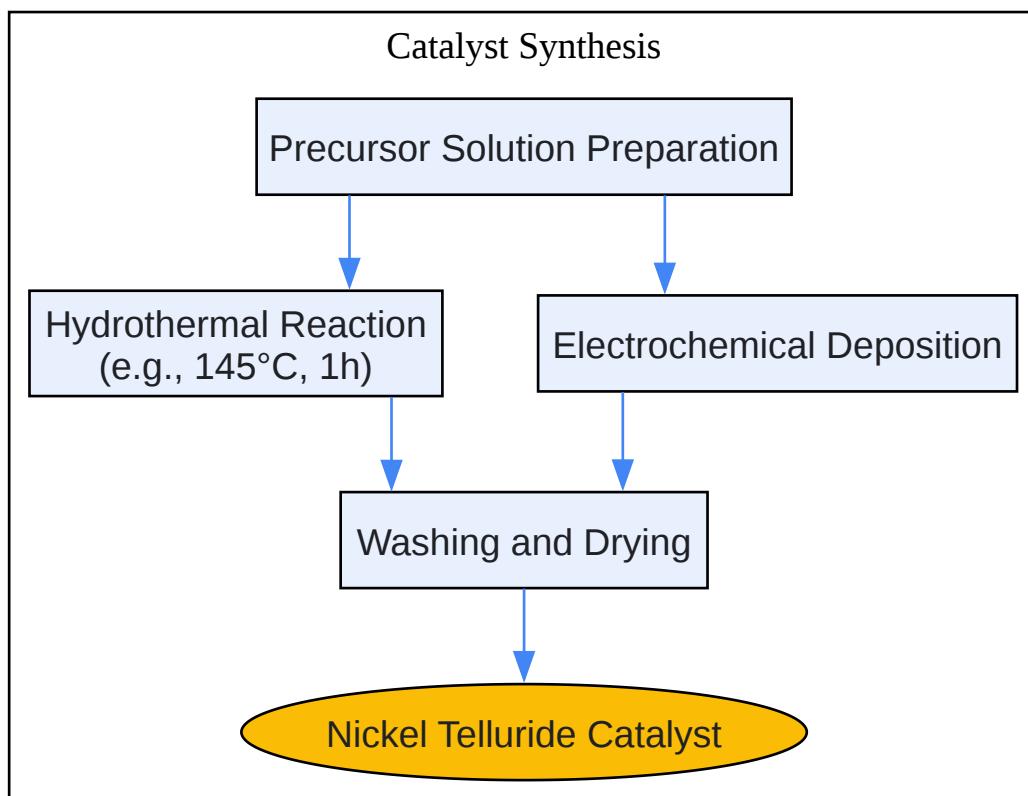
- Prepare an aqueous deposition bath containing NiCl_2 and TeO_2 dissolved in a slightly acidic solution (using HCl).
- Set up a three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Immerse the electrodes in the deposition bath.
- Apply a constant potential to the working electrode to initiate the co-deposition of nickel and tellurium. The exact potential and deposition time will need to be optimized for the desired film thickness and composition.
- After deposition, rinse the modified electrode thoroughly with DI water and dry it under a stream of nitrogen.

Protocol 3: Electrochemical Evaluation of OER Activity

This protocol provides a standardized method for assessing the OER performance of the prepared **nickel telluride** catalysts in a three-electrode setup.[\[9\]](#)[\[10\]](#)

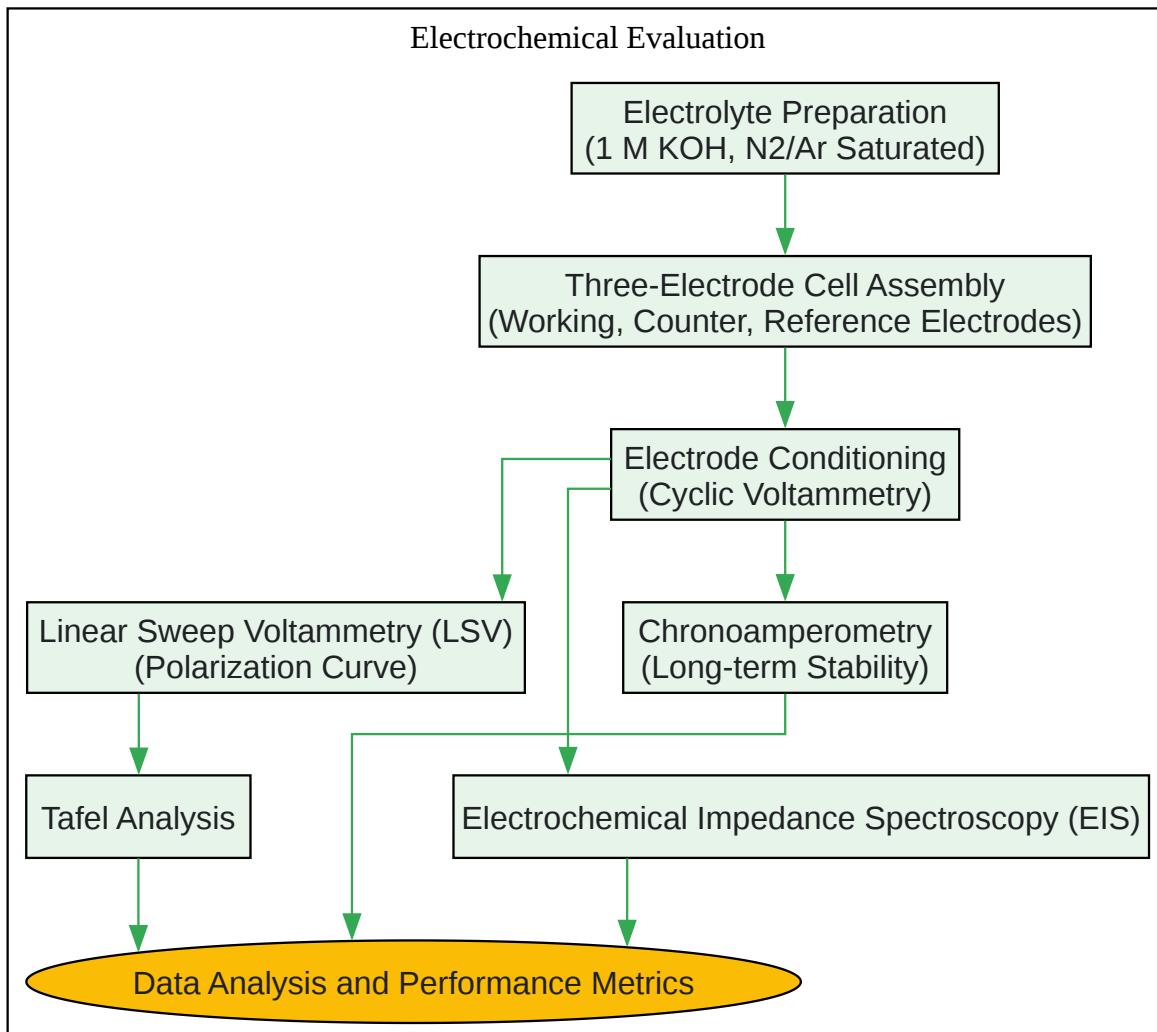
Materials and Equipment:

- Prepared **nickel telluride** working electrode
- Platinum wire or mesh counter electrode
- Reference electrode (e.g., Ag/AgCl or Hg/HgO)
- Electrolyte: 1.0 M KOH solution


- Potentiostat
- Electrochemical cell

Procedure:

- Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH and deionized water. Saturate the electrolyte with nitrogen (N₂) or argon (Ar) by bubbling the gas through it for at least 30 minutes to remove dissolved oxygen.
- Cell Assembly: Assemble the three-electrode cell with the **nickel telluride** catalyst as the working electrode, a platinum counter electrode, and a reference electrode. Ensure the electrodes are fully immersed in the electrolyte.
- Conditioning: Condition the working electrode by cycling the potential in the desired range (e.g., 0 to 0.8 V vs. Hg/HgO) for a number of cycles until a stable cyclic voltammogram is obtained.
- Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 or 10 mV/s) in the potential range of interest (e.g., 1.0 to 2.0 V vs. RHE).^[9] All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.
- Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$) from the LSV data to obtain the Tafel slope. The Tafel slope provides insights into the OER reaction mechanism.
- Stability Test (Chronoamperometry): Assess the long-term stability of the catalyst by applying a constant potential that drives a specific current density (e.g., 10 mA/cm²) and monitoring the current over time for an extended period (e.g., 12 hours).^{[1][4]}
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer kinetics and electrode resistance.


Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

[Click to download full resolution via product page](#)

Workflow for **Nickel Telluride Catalyst Synthesis**.

[Click to download full resolution via product page](#)

Workflow for Electrochemical OER Activity Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Solar enhanced oxygen evolution reaction with transition metal telluride [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel telluride as a bifunctional electrocatalyst for efficient water splitting in alkaline medium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Solar enhanced oxygen evolution reaction with transition metal telluride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-supported cobalt–nickel bimetallic telluride as an advanced catalyst for the oxygen evolution reaction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Nickel Telluride for Oxygen Evolution Reaction (OER) Catalysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630438#nickel-telluride-for-oxygen-evolution-reaction-oer-catalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com